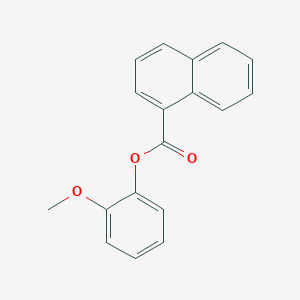

2-Methoxyphenyl 1-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(2-methoxyphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-20-16-11-4-5-12-17(16)21-18(19)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |

InChI Key |

LOGRCMAIQFZCSU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxyphenyl 1 Naphthoate

Direct Esterification Approaches

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol or phenol (B47542), often with the aid of a catalyst to facilitate the removal of water. These methods are among the most fundamental and widely used for ester synthesis.

Condensation Reactions in Ester Synthesis

The most traditional route to esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-methoxyphenyl 1-naphthoate (B1232437), this would involve the reaction of 1-naphthoic acid with guaiacol (B22219) (2-methoxyphenol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants. organic-chemistry.org

For substrates that are sensitive to strong acids or high temperatures, milder methods such as the Steglich esterification are employed. organic-chemistry.org This method uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification at room temperature. organic-chemistry.orgnih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org

Another powerful method for esterification under mild conditions is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is highly valuable in natural product synthesis. organic-chemistry.org For the synthesis of 2-methoxyphenyl 1-naphthoate, the Mitsunobu reaction would offer a gentle alternative to the more forceful conditions of Fischer-Speier esterification. nih.govnih.gov

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, removal of water wikipedia.org | Inexpensive reagents, simple procedure wikipedia.org | Harsh conditions, equilibrium reaction organic-chemistry.org |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP organic-chemistry.org | Room temperature, inert solvent nih.gov | Mild conditions, suitable for sensitive substrates organic-chemistry.org | Formation of dicyclohexylurea byproduct organic-chemistry.org |

| Mitsunobu Reaction | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD nih.gov | Low temperature to room temperature, inert solvent nih.gov | Very mild conditions, stereochemical inversion organic-chemistry.org | Stoichiometric amounts of reagents required, purification can be challenging nih.gov |

Facile Preparation of Methyl Esters from Carboxylic Acids under Neutral Conditions

While the target is a phenyl ester, the preparation of methyl esters from carboxylic acids is a closely related and extensively studied transformation. Methods for methyl ester synthesis often provide insights into general esterification strategies. For instance, the use of diazomethane (B1218177) provides a rapid and quantitative method for preparing methyl esters, but its toxicity and explosive nature limit its application.

More practical and safer methods have been developed. For example, reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common approach. Another method involves the use of trimethylsilyldiazomethane, a safer alternative to diazomethane. These methods, while specific to methyl esters, highlight the general principle of activating either the carboxylic acid or the alcohol to facilitate ester formation under neutral or basic conditions, a principle that can be extended to the synthesis of more complex esters like this compound.

Advanced Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for bond formation. While often associated with carbon-carbon bond formation, these methods are increasingly applied to the synthesis of esters and ethers.

Palladium-Mediated Coupling Strategies

Palladium catalysis is a versatile tool in organic synthesis, most famously for C-C bond formation in reactions like the Suzuki, Heck, and Sonogashira couplings. uni-rostock.decapes.gov.br However, palladium catalysts are also effective for C-O bond formation. The Buchwald-Hartwig amination, for example, has been adapted for the synthesis of aryl ethers. A similar strategy could be envisioned for the synthesis of this compound, potentially involving the coupling of a 1-naphthoic acid derivative (such as an acid chloride or anhydride) with guaiacol in the presence of a palladium catalyst and a suitable ligand. nih.gov Furthermore, palladium catalysts have been used in the aromatization of tetralones to produce methyl 1-hydroxy-2-naphthoates, demonstrating their utility in the synthesis of functionalized naphthoate systems. researchgate.netua.es

Gold-Catalyzed Glycosylation for Naphthoate Derivatives

Gold catalysis has emerged as a powerful tool for various organic transformations, including the activation of alkynes and allenes. nih.govchinesechemsoc.org In the context of naphthoate chemistry, gold catalysts have been utilized in glycosylation reactions where an 8-alkynyl-1-naphthoate derivative serves as a leaving group. nih.govchinesechemsoc.org While the primary application here is the formation of a glycosidic bond, this research highlights the ability to manipulate the naphthoate moiety under mild, gold-catalyzed conditions. This suggests the potential for developing novel gold-catalyzed esterification or transesterification reactions involving naphthoate substrates. nih.gov

Suzuki–Miyaura Coupling in Related Naphthoic Acid Synthesis

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. libretexts.org This reaction is instrumental in the synthesis of complex biaryl compounds, including precursors to substituted naphthoic acids. rsc.orgresearchgate.netmdpi.com For example, 6-aryl-2-naphthoic acids have been synthesized by the Suzuki coupling of a boronic acid with a bromo-2-naphthoic acid derivative. sci-hub.senih.gov This approach allows for the modular construction of substituted naphthoic acids, which can then be subjected to one of the direct esterification methods described above to yield the desired aryl naphthoate. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents onto the naphthalene (B1677914) core, providing access to a diverse library of naphthoic acids for further elaboration. sci-hub.segoogle.com

| Reaction | Catalyst System | Reactants | Bond Formed | Relevance to this compound |

|---|---|---|---|---|

| Palladium-Catalyzed C-O Coupling | Pd catalyst (e.g., Pd(dba)₂), phosphine ligand nih.gov | Aryl halide/triflate, alcohol/phenol | Aryl-O | Potential direct route to aryl esters from aryl halides and naphthoic acid. |

| Gold-Catalyzed Glycosylation | Gold catalyst (e.g., (PhO)₃PAuCl), AgNTf₂ nih.gov | Glycosyl 1-naphthoate, alcohol | Glycosidic C-O | Demonstrates reactivity and manipulation of the naphthoate group under mild conditions. nih.govchinesechemsoc.org |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), base google.com | Aryl/vinyl boronic acid, aryl/vinyl halide libretexts.org | Aryl-Aryl C-C | Synthesis of substituted 1-naphthoic acid precursors. rsc.orgresearchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a direct route for the formation of the aryl ether bond in this compound. wikipedia.org These reactions typically involve the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org In the context of synthesizing this specific ester, the phenoxide derived from guaiacol acts as the nucleophile, attacking an activated derivative of 1-naphthoic acid.

Ortho-Lithium/Magnesium Carboxylate-Driven Aromatic Nucleophilic Substitution

A powerful method for regioselective synthesis involves directed ortho-metalation (DoM). This strategy utilizes a directing metalation group (DMG) to activate a specific ortho position for deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org In the synthesis of precursors to this compound, a carboxylate or a related group can serve as the DMG.

The process would begin with the ortho-lithiation of a suitably protected guaiacol derivative. The resulting aryllithium or aryl Grignard reagent, a potent nucleophile, can then react with an electrophilic source of the 1-naphthoyl group, such as 1-naphthoyl chloride or a 1-naphthoate ester. This reaction sequence ensures the precise formation of the desired ester linkage at the position ortho to the methoxy (B1213986) group on the guaiacol ring. The use of lithium or magnesium is crucial as they form a chelation complex with the oxygen atoms of the methoxy and carboxylate groups, holding the organometallic intermediate in a conformation that favors the ortho-substitution. organic-chemistry.orguwindsor.ca

Displacement of Methoxyl Groups with Grignard Reagents and Organolithium Derivatives

An alternative nucleophilic aromatic substitution strategy involves the displacement of a methoxy group from a suitably activated naphthoate precursor by an organometallic derivative of guaiacol. While less common for this specific transformation, related reactions demonstrate the feasibility of this approach. For instance, 1-naphthyl Grignard reagents have been shown to efficiently displace alkoxy groups in 1-alkoxy-2-naphthoic esters. oup.com

In a parallel fashion, a Grignard or organolithium reagent derived from guaiacol could potentially displace a leaving group, such as a halogen or a sulfonate ester, from the 1-position of a naphthalene ring bearing an ester functionality. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. The reactivity of Grignard reagents can be tailored by the choice of solvent and the presence of additives. rsc.orgacs.orgthieme-connect.de

Cyclization and Rearrangement Strategies

Cyclization and rearrangement reactions offer indirect yet powerful methods for constructing the core structure of this compound or its precursors. These strategies often involve the formation of polycyclic systems that can be subsequently modified to yield the target molecule.

Cyclization Processes to Form Benzofluorenones and Naphthalenes

The Stobbe condensation is a classic reaction that can be employed to generate precursors for naphthalenic systems. For example, the condensation of o-methoxybenzaldehyde with dimethyl succinate (B1194679) can lead to the formation of methyl hydrogen cis-γ-o-methoxyphenylitaconate. This intermediate can then be cyclized using reagents like acetic anhydride (B1165640) and sodium acetate (B1210297) to yield a substituted naphthoate derivative, such as methyl 4-acetoxy-8-methoxy-2-naphthoate. researchgate.net While not a direct synthesis of this compound, this methodology highlights a cyclization approach to construct the substituted naphthalene core, which could then be coupled with a guaiacol moiety.

Furthermore, intramolecular cyclization of β-arylidene-β-benzoylpropionic acids, which can be synthesized via Stobbe-type reactions, can lead to the formation of benzofluorenone derivatives. researchgate.net These polycyclic ketones can serve as advanced precursors that, through subsequent cleavage and functional group manipulation, could potentially lead to the target ester.

Ring-Closing Metathesis in Related Ether Cyclization

Ring-closing metathesis (RCM) is a versatile and powerful tool for the formation of cyclic compounds, including ethers. ethz.chwikipedia.orgorganic-chemistry.org While not directly applicable to the synthesis of an acyclic ester like this compound, the principles of RCM can be applied to the synthesis of related cyclic ethers that might serve as precursors. ethz.chmdpi.com

For instance, a diene substrate containing both a guaiacol and a naphthyl moiety connected by appropriate linkers could undergo RCM to form a macrocyclic ether. Subsequent ring-opening and functional group transformations could then yield the desired this compound. The efficiency of RCM is highly dependent on the choice of catalyst, with ruthenium-based Grubbs catalysts and molybdenum-based Schrock catalysts being the most common. wikipedia.orgdrughunter.com

Derivatization and Functionalization Reactions

Once the basic framework of this compound is assembled, various derivatization and functionalization reactions can be performed to introduce additional chemical diversity. These reactions can target either the guaiacol or the naphthalene ring systems.

For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be used to introduce substituents onto either aromatic ring, with the position of substitution being directed by the existing methoxy and ester groups. The ester functionality itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. sci-hub.seresearchgate.netgoogle.comnih.gov

Furthermore, the phenolic hydroxyl group of the guaiacol moiety, if unmasked, can be a site for further derivatization. It can be alkylated, acylated, or used in coupling reactions to introduce a wide range of functional groups. researchgate.netgoogle.com The choice of derivatization strategy would be guided by the desired properties and applications of the final molecule.

Selective Methylation of Hydroxy Naphthoate Precursors

The synthesis of this compound can be envisaged through the selective methylation of a corresponding hydroxy naphthoate precursor. This approach hinges on the precise control of methylation to target a specific hydroxyl group on the naphthoic acid moiety.

One relevant enzymatic approach involves the use of O-methyltransferases, such as NcsB1, which has been shown to catalyze the regiospecific methylation of hydroxynaphthoic acids. This enzyme exhibits a preference for an ortho-hydroxy naphthoic acid scaffold. For instance, in the case of 2,7-dihydroxy-5-methyl-1-naphthoic acid, NcsB1 would selectively methylate the C5 hydroxyl group. While not directly synthesizing the title compound, this demonstrates the principle of selective enzymatic methylation on a naphthoate core.

Chemical methylation methods are also prevalent. For example, the synthesis of 6-methoxy-2-naphthoic acid has been achieved through the methylation of the corresponding phenol using dimethyl sulfate (B86663) and potassium carbonate in dry acetone. google.com Another route involves the cleavage of a methoxy group to a hydroxyl group using agents like hydrobromic acid, which can then be re-methylated. google.comgoogle.com The synthesis of various substituted fluoromethylnaphthalenes often involves the formation of a methyl ether by treating a naphthyl bromide with sodium methoxide. cdnsciencepub.com

The position of substituents on the naphthalene ring significantly influences the reactivity and outcome of methylation reactions. Electron-donating groups can direct the position of methylation. Careful optimization of reaction conditions, including the choice of methylating agent, base, and solvent, is crucial to achieve high regioselectivity and yield.

Table 1: Examples of Methylation and Demethylation in Naphthoic Acid Chemistry

| Precursor | Reagents | Product | Yield | Reference |

| 2-(1-adamantyl)-4-bromophenol | Dimethyl sulfate, K₂CO₃, Acetone | 2-(1-adamantyl)-4-bromoanisole | Not specified | google.com |

| 6-methoxy-2-naphthoic acid | Hydrobromic acid, Acetic acid | 6-hydroxy-2-naphthoic acid | 75% | google.com |

| Naphthyl bromide | NaOMe | Naphthyl methyl ether | Not specified | cdnsciencepub.com |

| 4-hydroxy-6-methoxy-2-naphthoic acid | Not specified (literature procedure) | Methyl 4-hydroxy-6-methoxy-2-naphthoate | Not specified | rsc.org |

| 3-hydroxy-2-naphthoic acid | Methyltrioctylphosphonium methylcarbonate | Methyltrioctylphosphonium 3-hydroxy-2-naphthoate | Quantitative | frontiersin.org |

Acylation Procedures for Related Naphthoates

Acylation reactions are a fundamental method for the formation of esters like this compound. This typically involves the reaction of a naphthoic acid derivative with a phenol. A common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.me For instance, the acylation of a 1-substituted naphthalene with acetyl chloride and AlCl₃ can produce an acetonaphthone, which can then be oxidized to the corresponding naphthoic acid. cdnsciencepub.com

The direct acylation of a phenol, such as guaiacol (2-methoxyphenol), with 1-naphthoyl chloride would be a direct route to this compound. The choice of acylating agent is critical; acyl halides and anhydrides are commonly used, though they can sometimes lead to undesired O-acylation products. orgsyn.org The use of methyl cyanoformate as an acylating agent for preformed enolates has been shown to favor C-acylation over O-acylation. orgsyn.org

Palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides offers an alternative approach, though this is for the synthesis of aryl halides rather than esters. mdpi.com This highlights the diverse reactivity of naphthoic acid derivatives.

Table 2: Acylation and Related Reactions in Naphthalene Chemistry

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| 1-Substituted naphthalene | Acetyl chloride | AlCl₃ | Acetonaphthone | cdnsciencepub.com |

| Lithium enolate | Methyl cyanoformate | - | β-keto ester | orgsyn.org |

| Acid anhydride | Alkali metal halide | Pd/Xantphos | Aryl halide | mdpi.com |

| 6-bromo-2-naphthol | Acetic anhydride/Acetyl chloride | - | Acetoxy compound | google.com |

Tandem Acylation and Aromatization Reactions

Tandem reactions that combine acylation and aromatization steps in a single pot offer an efficient strategy for synthesizing complex aromatic molecules. A novel approach involves the sequential one-pot acylation and oxidative aromatization of vinylogous esters to produce resorcinyl ketones. nih.gov While this specific example leads to ketones, the principle of a tandem acylation-aromatization sequence could be adapted for the synthesis of naphthol derivatives.

Another relevant transformation is the aromatization of 1-tetralone-2-carboxylates to 1-hydroxy-2-naphthoates, which can be achieved under basic conditions with blue light irradiation. researchgate.net This demonstrates a pathway to generate the naphthol core, which could then be acylated. Furthermore, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalene and anthracene (B1667546) derivatives, showcasing a modern approach to constructing the naphthalene ring system. acs.org

The synthesis of polysubstituted 2-naphthols has also been achieved through a palladium-catalyzed intramolecular arylation/aromatization cascade. researchgate.net These methods highlight the potential for creating the naphthol ring system with inherent functionality that can be further modified, for example, through acylation to form the target ester.

Decarboxylative Halogenation in Naphthoic Acid Chemistry

Decarboxylative halogenation is a fundamental process that converts carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group. nih.govacs.org This reaction, also known as halodecarboxylation, is a key method for synthesizing aryl halides. nih.govacs.org While this does not directly produce an ester, the resulting aryl halide is a versatile intermediate that could potentially be converted to the desired ester through subsequent reactions.

The reaction conditions for decarboxylative halogenation can be challenging. For instance, while various electron-poor aromatic acids undergo the reaction in good yields, electron-rich substrates and naphthoic acid itself have been reported to yield polybrominated products under certain conditions. nih.govacs.org Light irradiation has been shown to improve reaction rates and yields for some aromatic bromides. nih.govacs.org

More recently, palladium-catalyzed decarbonylative nucleophilic halogenation has been developed for acid anhydrides, offering a pathway that avoids some of the harsh reagents used in classical methods. mdpi.com Additionally, photocatalytic decarboxylation of aryl carboxylic acids has emerged as a strategy to generate aryl radicals, which can then participate in further coupling reactions. acs.org

Stereoselective Synthesis Considerations

Control of Configuration in Glycosylation Reactions

While not directly related to the synthesis of the achiral this compound, the stereochemical control in glycosylation reactions involving naphthoate derivatives provides valuable insights into the directing effects of the naphthoate group. Naphthoate esters have been employed as leaving groups in glycosylation reactions, where the stereochemical outcome at the anomeric center is of paramount importance. nih.govresearchgate.net

For example, an amide-functionalized 1-naphthoate has been used as a latent glycosyl leaving group in a gold-catalyzed SN2 glycosylation. nih.govresearchgate.net The amide group directs the incoming glycosyl acceptor via hydrogen bonding, leading to a stereoinvertive process. nih.govresearchgate.net This system is effective for synthesizing a wide range of glycosidic linkages with high levels of stereoinversion. nih.gov

Similarly, alkyne-containing 1-naphthoate glycosides can be activated for glycosylation using a gold catalyst, proceeding through an inversion of configuration. mdpi.com The amide functionality is again credited with directing the nucleophile through hydrogen bonding. mdpi.com Ligand-controlled approaches in gold(I)-catalyzed stereoinvertive glycosylation with ortho-alkynylbenzoate donors have also been developed, demonstrating the high degree of control achievable in these systems. nih.gov

Enantioselective Ring Opening of Lactones Derived from Naphthoic Acids

The enantioselective ring-opening of lactones derived from naphthoic acids is a powerful strategy for the synthesis of axially chiral biaryl compounds. This method relies on the principle of a dynamic kinetic resolution, where a configurationally unstable biaryl lactone is opened stereoselectively. researchgate.net

For example, the atropo-enantioselective ring-opening of a biaryl lactone with a chiral hydride-transfer reagent can yield axially chiral biaryl alcohols with high enantiomeric excess. scispace.comorgsyn.org The stereochemical outcome is determined by the chiral reagent, which selectively reacts with one of the rapidly interconverting atropisomers of the lactone. researchgate.net This "lactone methodology" has proven to be a highly efficient concept for the stereoselective synthesis of axially chiral molecules. researchgate.net

The development of catalytic, asymmetric methods for the synthesis of bicyclic β-lactones through intramolecular, nucleophile-catalyzed aldol-lactonization (NCAL) reactions further illustrates the advances in stereoselective lactone synthesis. acs.org Additionally, the enantioselective preparation of perfluoroalkyl-substituted β-lactones has been achieved via an isothiourea-catalyzed reaction, with the mechanism proposed to be a concerted asynchronous [2+2]-cycloaddition. rsc.org

Reaction Mechanisms and Mechanistic Organic Chemistry of 2 Methoxyphenyl 1 Naphthoate Analogs

Esterification Mechanisms

The formation of the ester linkage in 2-methoxyphenyl 1-naphthoate (B1232437) involves the reaction of 1-naphthoic acid and guaiacol (B22219) (2-methoxyphenol). Several established methods can be employed for this conversion, each with a distinct mechanism suitable for different substrate requirements, including sterically hindered or acid-sensitive compounds. organic-chemistry.orgwikipedia.org

The synthesis of esters from a carboxylic acid and an alcohol or phenol (B47542) can be achieved through various pathways, each with specific catalysts and intermediates.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. wikipedia.org The reaction involves refluxing the carboxylic acid (1-naphthoic acid) and the alcohol (guaiacol) with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org

Nucleophilic attack by the oxygen atom of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). organic-chemistry.org

Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. wikipedia.org The primary drawback of this method is its equilibrium nature, which often requires the removal of water or the use of an excess of one reactant to drive the reaction to completion. wikipedia.orgorganic-chemistry.org Steric hindrance, such as that found in the peri-position of 8-nitro-1-naphthoic acid, can render Fischer-Speier esterification ineffective.

Steglich Esterification : This method is particularly useful for forming esters under mild conditions, especially with sterically hindered components. organic-chemistry.orgjove.com It utilizes a coupling reagent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgjove.comjove.com

The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea. organic-chemistry.orgrsc.org This forms a new, even more reactive intermediate, an N-acylpyridinium salt.

The alcohol (guaiacol) then attacks this "active ester," leading to the formation of the desired ester product. organic-chemistry.org

The carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), and the DMAP catalyst is regenerated. organic-chemistry.org This method avoids the harsh acidic conditions of the Fischer-Speier reaction and can be used with acid-labile substrates. organic-chemistry.org

Mitsunobu Reaction : The Mitsunobu reaction provides a powerful means to convert alcohols into esters with inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for an achiral phenol like guaiacol. wikipedia.orgorganic-chemistry.org It is effective for substrates that may not react well under other conditions. The reaction uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org

The triphenylphosphine attacks the azodicarboxylate (DEAD), forming a betaine (B1666868) intermediate. wikipedia.org

This intermediate deprotonates the carboxylic acid to form an ion pair. wikipedia.org

The alcohol's oxygen atom then attacks the phosphorus atom of the activated phosphine species, forming a phosphonium (B103445) salt and displacing the protonated DEAD. This step makes the alcohol's oxygen a good leaving group. wikipedia.orgorganic-chemistry.org

Finally, the carboxylate anion acts as a nucleophile, displacing the activated phosphine oxide group in an SN2 fashion to form the ester. wikipedia.org The Mitsunobu reaction is known for its mild, neutral conditions and broad applicability, including the esterification of phenols. rsc.orgresearchgate.net

Table 1: Comparison of Esterification Mechanisms

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

|---|---|---|---|

| Catalyst/Reagents | Strong acid (e.g., H₂SO₄) | Carbodiimide (e.g., DCC, EDC), DMAP | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) |

| Conditions | Acidic, often high temperature | Mild, neutral pH, often room temperature | Mild, neutral, often 0°C to room temperature |

| Key Intermediate | Protonated carbonyl | O-acylisourea, N-acylpyridinium salt | Phosphonium salt |

| Byproducts | Water | Urea derivative (e.g., DCU) | Phosphine oxide, reduced azodicarboxylate |

| Stereochemistry | Retention at chiral alcohol | Retention at chiral alcohol | Inversion at chiral alcohol |

| Suitability | Simple, primary/secondary alcohols | Sterically hindered and acid-labile substrates | Acidic nucleophiles, stereochemical inversion needed |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying the aromatic rings in analogs of 2-methoxyphenyl 1-naphthoate. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. chemistrysteps.com In the context of naphthyl ester analogs, an ester group itself can act as a moderate activator. rsc.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence. nih.govnih.gov However, the interaction between the reactant and substrate can begin even before the first covalent bond is formed.

Precoordination : In reactions involving organometallic reagents like Grignard or organolithium compounds, the process can be initiated by the precoordination of the metal cation with a Lewis basic site on the substrate. researchgate.netresearchgate.net For an analog like a methoxy-substituted naphthoic acid, the organometallic reagent can coordinate with the oxygen atoms of the carboxylate and/or the methoxy (B1213986) group. rsc.orgresearchgate.net This precoordination brings the nucleophilic part of the reagent into close proximity to the substitution site, facilitating the subsequent attack and potentially influencing the regioselectivity of the reaction. rsc.org

Addition (Meisenheimer Complex Formation) : The first irreversible step of the SNAr mechanism is the nucleophilic attack on the carbon atom bearing the leaving group. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). libretexts.orgmasterorganicchemistry.comwikipedia.org The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as nitro or trifluoroacetyl groups, stabilize the negative charge through resonance and induction, thereby lowering the activation energy for the formation of the Meisenheimer complex. wikipedia.orgscirp.org In some cases, these intermediates are stable enough to be isolated. nih.govwikipedia.org

A notable application of this mechanism is the displacement of a methoxy group on a naphthoic ester by a Grignard reagent, which is activated by the ester functionality. The reaction of 1-alkoxy-2-naphthoic esters with Grignard reagents can efficiently displace the 1-alkoxy group to form 1,1'-binaphthyls. researchgate.net

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing complex analogs of this compound. acs.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is a prominent example. organic-chemistry.org While aryl esters are less reactive electrophiles than aryl halides, recent advancements have enabled their use in cross-coupling reactions. nih.govnih.gov

The catalytic cycle of a Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this step, the palladium atom inserts itself into the carbon-leaving group bond of the electrophile, oxidizing from Pd(0) to Pd(II). uwindsor.ca For aryl ester substrates, the selectivity of C-O bond cleavage is a critical issue. nih.gov Studies have shown that for phenyl esters, oxidative addition typically occurs across the C(acyl)-O bond. nih.govnih.gov In contrast, for benzyl (B1604629) esters, cleavage of the O-C(benzyl) bond is favored, partly due to a stabilizing η³-interaction between the palladium and the benzyl group. nih.gov The nature of the aryl group itself also plays a role; substrates with extended π-systems like naphthyl groups often show higher reactivity, a phenomenon sometimes called the "naphthalene problem" in other C-O bond couplings. nih.govd-nb.info

Transmetalation : After oxidative addition, the organic group from the nucleophilic coupling partner (the organoboron compound) is transferred to the palladium center, displacing the halide or other leaving group from the Pd(II) complex. researchgate.net This step requires activation of the organoboron species, typically with a base. organic-chemistry.orgresearchgate.net The base converts the neutral organoboronic acid into a more nucleophilic anionic boronate species ("ate" complex), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center. organic-chemistry.orgresearchgate.net The exact mechanism of transmetalation can follow different pathways depending on the specific reactants and conditions. researchgate.net

Following transmetalation, a reductive elimination step occurs, where the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle. researchgate.net

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability, activity, and selectivity. nih.gov The choice of ligand can dramatically influence the outcome of a cross-coupling reaction.

Phosphine Ligands : Sterically bulky and electron-rich phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, tBuXPhos), are highly effective in many cross-coupling reactions. nih.govacs.org These ligands promote the oxidative addition step and stabilize the monoligated Pd(0) active species. nih.gov In Buchwald-Hartwig amination, a related C-N cross-coupling, the choice of phosphine ligand is critical for achieving high yields, with ligands like XPhos and RuPhos often providing quantitative conversion. acs.orgorganic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donating ligands that form very stable bonds with palladium. They have emerged as powerful alternatives to phosphines. In some reactions, like the Buchwald-Hartwig amination of aryl sulfamates and carbamates with nickel catalysts, NHC ligands give superior performance compared to phosphines. nih.gov However, the reasons why phosphines are often preferred for Suzuki-Miyaura reactions and NHCs for certain Buchwald-Hartwig reactions are not always clear. nih.gov

The ligand can also influence which bond is cleaved during oxidative addition. For instance, in the nickel-catalyzed borylation of benzylic ammonium (B1175870) salts, switching from PPh₃ to a more electron-rich ligand like PPh₂Cy extended the reaction scope from naphthyl-containing substrates to other aromatic systems, presumably by accelerating the slower oxidative addition step. liverpool.ac.uk

Table 2: Influence of Ligand Type on Palladium-Catalyzed Reactions

| Ligand Type | Key Features | Typical Applications | Effect on Reactivity/Selectivity |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Historically used, less electron-rich | General cross-coupling | Moderate activity, sometimes requires higher temperatures. liverpool.ac.uk |

| Bulky Monodentate Phosphines (e.g., Buchwald ligands) | Sterically demanding, strong σ-donors | Suzuki-Miyaura, Buchwald-Hartwig amination | High catalytic activity, enables coupling of less reactive substrates (e.g., aryl chlorides), promotes reductive elimination. nih.govacs.org |

| Bidentate Phosphines (e.g., dppf, XantPhos) | Chelating, defined bite angle | Suzuki-Miyaura, Buchwald-Hartwig amination | Can enhance catalyst stability and influence selectivity; effective in double aminations. wiley.com |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust M-C bonds | Suzuki-Miyaura, Buchwald-Hartwig (especially with Ni) | High catalyst stability, superior in some C-O and C-N bond couplings. nih.gov |

Role of Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, describes the role of a nearby functional group within a molecule that acts as an internal nucleophile during a substitution reaction. mugberiagangadharmahavidyalaya.ac.in This intramolecular participation can significantly influence the reaction's rate and stereochemical outcome. mugberiagangadharmahavidyalaya.ac.inmsu.edu For a reaction that might typically proceed via an SN2 mechanism, the involvement of a neighboring group often leads to a retention of configuration at the reaction center, a result of two consecutive SN2 inversions. mugberiagangadharmahavidyalaya.ac.in The rate of reaction is often accelerated compared to analogous systems lacking the participating group. msu.edu

In analogs of this compound, the ortho-methoxy group (-OCH₃) on the phenyl ring is suitably positioned to act as a neighboring group. The oxygen atom, with its lone pair of electrons, can attack the electrophilic center, displacing the leaving group and forming a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.inlibretexts.org This type of assistance is a form of intramolecular catalysis. mugberiagangadharmahavidyalaya.ac.in

The effectiveness of a neighboring group is tied to its electron-releasing capability; groups that are better electron donors are more efficient participants. mugberiagangadharmahavidyalaya.ac.in The participation of an oxygen-containing group, such as an ether or hydroxyl group, is a well-documented phenomenon in organic chemistry. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgrsc.org For instance, the hydrolysis of certain esters is accelerated by the presence of a nearby hydroxyl group, which can stabilize the tetrahedral intermediate through hydrogen bonding or form a lactone intermediate. rsc.org Similarly, the oxygen of an acetal (B89532) function can participate in nucleophilic displacement, forming cyclic oxonium ion intermediates. researchgate.net

The key characteristics indicating anchimeric assistance are:

An accelerated reaction rate. msu.edu

Retention of stereochemistry where inversion is expected. msu.edu

The formation of cyclic intermediates, which can sometimes lead to rearranged products. mugberiagangadharmahavidyalaya.ac.in

In the context of this compound analogs, the methoxy group's participation would involve the formation of a transient dioxolenium-like ion, which subsequently reacts with an external nucleophile. This pathway competes with direct intermolecular substitution and can become dominant depending on the reaction conditions and the specific structure of the analog.

Cyclization and Aromatization Mechanisms

The polycyclic aromatic structure of this compound analogs makes them precursors for various cyclization and aromatization reactions, leading to the formation of complex fused-ring systems like fluorenones and substituted naphthalenes.

A significant transformation of this compound analogs involves their conversion to fluorenone derivatives. A common strategy involves the displacement of the ortho-methoxy group by a Grignard reagent. researchgate.netresearchgate.net For example, treating phenyl 2-methoxy-1-naphthoate with aryl Grignard reagents (such as phenyl-, tolyl-, or naphthylmagnesium halides) results in the substitution of the methoxy group to form phenyl 2-aryl-1-naphthoates. researchgate.netresearchgate.net

These 2-aryl-1-naphthoate intermediates are then subjected to intramolecular cyclization, typically under the action of a strong acid like concentrated sulfuric acid. researchgate.netresearchgate.net This acid-catalyzed reaction is a form of Friedel-Crafts acylation, where the naphthoyl carbonyl group is the electrophile and the newly introduced aryl ring is the nucleophile. The cyclization closes the five-membered ring characteristic of the fluorenone skeleton.

Similarly, the formation of substituted naphthalenes can occur through different pathways. For instance, palladium-catalyzed intramolecular arylation followed by an aromatization cascade is a known method for synthesizing polysubstituted 2-naphthols from appropriate precursors. researchgate.net Another approach involves a sequence of Friedel-Crafts reactions using gem-dihalogenocyclopropanecarbonyl chlorides, which can be manipulated to produce 4-aryl-1-naphthol derivatives through a series of intermolecular and intramolecular steps. rsc.org These reactions proceed through discrete intermediates, including ketones and ring-opened structures, before the final aromatization step yields the naphthalene (B1677914) core. rsc.org

The table below summarizes a typical reaction sequence for fluorenone formation.

| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |

| 1 | Phenyl 2-methoxy-1-naphthoate | Aryl Grignard Reagent (ArMgX) | Phenyl 2-aryl-1-naphthoate | Nucleophilic Aromatic Substitution |

| 2 | Phenyl 2-aryl-1-naphthoate | Concentrated H₂SO₄ | Fluorenone derivative | Intramolecular Friedel-Crafts Acylation |

Intramolecular cyclization is a key process for building complex polycyclic systems from precursors like this compound analogs. These reactions rely on a suitably positioned nucleophile and electrophile within the same molecule.

Several mechanistic pathways can lead to cyclization:

Friedel-Crafts Acylation: As mentioned for fluorenone synthesis, this is a classic method where an acyl group electrophilically attacks an aromatic ring. researchgate.netrsc.org The reaction is promoted by Lewis or Brønsted acids.

Palladium-Catalyzed C-H Activation: Modern synthetic methods often employ transition metal catalysts. Cp*Co(III)-catalyzed C-H activation can facilitate a cascade [4+2] cyclization to produce 1-naphthols. researchgate.net

Dehydrative Cyclization: In certain substrates, intramolecular cyclization can be achieved through dehydration. For example, aromatic tertiary amides can be cyclized to form fused heterocyclic systems like fluorazones using reagents such as triflic anhydride (B1165640) to activate the amide. acs.org

Dieckmann Cyclization: This reaction involves the intramolecular condensation of a diester to form a β-keto ester. A two-step approach using a Heck coupling followed by a Dieckmann cyclization has been used to synthesize methyl-1-hydroxy-2-naphthoate derivatives. researchgate.net

The specific pathway depends on the substrate's functional groups and the chosen reagents. For instance, the cyclization of 2,2-dichlorocyclopropyl(phenyl)methanones to 4-phenyl-1-naphthols involves intermolecular trapping with another benzene (B151609) molecule, regioselective ring opening, and then the final intramolecular cyclization step. rsc.org The regioselectivity of these cyclizations is often highly controlled by the electronic and steric properties of the substituents on the aromatic rings. researchgate.netrsc.org

Intermediates in Fluorenone and Naphthalene Formation

Radical and Other Complex Mechanisms

Beyond ionic pathways, this compound analogs can engage in reactions involving radical intermediates and other complex mechanistic routes, particularly under thermal or photochemical conditions or in the presence of specific radical initiators.

Decarboxylative halogenation, famously exemplified by the Hunsdiecker reaction, is a process that converts carboxylic acids (or their salts) into organic halides with the loss of carbon dioxide. acs.orgnih.gov This reaction type is relevant to the naphthoate portion of the molecule. The generally accepted mechanism proceeds through a radical chain reaction. acs.org

The key steps are:

Formation of an Acyl Hypohalite: The carboxylic acid, typically as a silver salt, reacts with a halogen (e.g., Br₂ or I₂) to form an unstable acyl hypohalite intermediate (R-COO-X). acs.orgnih.gov While often not isolated, the existence of this intermediate is supported by spectroscopic evidence and chemical trapping experiments. nih.gov

Homolytic Cleavage: The weak oxygen-halogen bond in the acyl hypohalite undergoes homolytic cleavage, often initiated by heat or light, to generate an acyloxy radical (R-COO•) and a halogen radical (X•). nih.gov

Decarboxylation: The acyloxy radical rapidly loses a molecule of carbon dioxide (CO₂) to form an aryl radical (in this case, a naphthyl radical).

Propagation: The aryl radical abstracts a halogen atom from another molecule of acyl hypohalite or from a halogen molecule to form the aryl halide product and regenerate a radical species to continue the chain.

This process allows for the conversion of an aromatic carboxylic acid into an aryl halide, a transformation that can be difficult to achieve with regiocontrol via direct electrophilic halogenation, especially with certain substitution patterns. acs.org While the classic Hunsdiecker reaction uses silver salts, modern variations have been developed using other reagents. acs.org

| Step | Description | Intermediate Species |

| Initiation | Formation and homolytic cleavage of the acyl hypohalite | Acyl hypohalite, Acyloxy radical, Halogen radical |

| Propagation | Decarboxylation of the acyloxy radical | Aryl radical |

| Propagation | Halogen atom transfer to the aryl radical | Aryl halide product |

Aryl esters like this compound can potentially undergo various molecular rearrangements, often promoted by acid catalysts or high temperatures. One of the most well-known is the Fries Rearrangement , where an aryl ester is converted into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.

In the context of this compound, a Fries-type rearrangement could theoretically lead to the migration of the 1-naphthoyl group from the phenolic oxygen to the carbon atoms of the methoxyphenyl ring. The mechanism can proceed via either an intermolecular or intramolecular pathway, involving the formation of an acylium ion (naphthoyl cation) which then performs an electrophilic aromatic substitution on the methoxy-activated phenyl ring.

Other complex rearrangements can be driven by steric or electronic factors. For example, palladium-catalyzed reactions of allylic trichloroacetimidates have been studied, where complex rearrangements can compete with substitution, although in some cases, no rearrangement is observed. nih.gov Computational studies are often employed to elucidate the transition states and intermediates in such complex reactions, helping to predict product outcomes and optimize conditions. nih.gov For instance, studies on the degradation of polyaromatic hydrocarbons like fluorene (B118485) show complex multi-step pathways involving dioxygenase attacks and subsequent rearrangements to form various metabolites. oup.com While not a direct analog, these studies highlight the complex sequences of reactions that aromatic systems can undergo.

Advanced Spectroscopic Characterization of 2 Methoxyphenyl 1 Naphthoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 2-Methoxyphenyl 1-naphthoate (B1232437), both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm their complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their respective electronic environments. In the derivatives of 2-Methoxyphenyl 1-naphthoate, the aromatic regions of the spectra are typically complex due to the presence of both naphthalene (B1677914) and phenyl rings.

For instance, in the related compound 1-(2-Methoxyphenyl)-4-phenylnaphthalene , the aromatic protons resonate across a broad range from δ 7.05 to 7.95 ppm. sci-hub.se The methoxy (B1213986) group (OCH₃), a key feature of the 2-methoxyphenyl moiety, characteristically appears as a sharp singlet in the upfield region of the spectrum, typically around δ 3.72 to 3.85 ppm. sci-hub.sevulcanchem.com

The chemical shifts for protons in various derivatives containing the 2-methoxyphenyl and naphthalene units are detailed below. The integration of these signals confirms the number of protons, while the splitting patterns (e.g., singlet, doublet, multiplet) provide information about neighboring protons.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Derivatives

| Compound | OCH₃ Protons | Aromatic Protons | Other Key Protons | Solvent |

| 1-(2-Methoxyphenyl)-4-phenylnaphthalene sci-hub.se | 3.72 (s, 3H) | 7.05-7.09 (m, 2H), 7.32-7.55 (m, 11H), 7.64-7.66 (m, 1H), 7.93-7.95 (m, 1H) | - | CDCl₃ |

| N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide vulcanchem.com | 3.85 (s) | 6.8-7.5 (m) | - | Not Specified |

| Salicylaldehyde Thiosemicarbazone Derivatives acs.org | - | 7.017–7.373 (m) | 9.061–9.176 (t, CS–NH), 11.551–11.695 (s, N–NH), 10.261–10.286 (s, –CH═N) | Not Specified |

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In derivatives of this compound, key signals include the methoxy carbon, the ester carbonyl carbon, and the numerous aromatic carbons. The methoxy carbon typically resonates around δ 55.9 ppm. sci-hub.se The aromatic region shows a multitude of signals corresponding to the carbons of the naphthalene and phenyl rings. For example, in 1-(2-Methoxyphenyl)-4-phenylnaphthalene , 19 distinct aromatic carbon signals are observed, ranging from δ 111.3 to 157.6 ppm, confirming the complex aromatic structure. sci-hub.se

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Derivatives

| Compound | OCH₃ Carbon | Aromatic Carbons | Carbonyl Carbon (C=O) | Other Key Carbons | Solvent |

| 1-(2-Methoxyphenyl)-4-phenylnaphthalene sci-hub.se | 55.9 | 111.3, 120.9, 125.7, 125.9, 126.5, 126.8, 127.0, 127.1, 127.4, 128.5, 129.3, 129.9, 130.5, 131.9, 132.3, 132.7, 136.8, 140.0, 141.3, 157.6 | - | - | CDCl₃ |

| Thiosemicarbazone Derivatives with N4-methoxyphenyl groups preprints.org | 55.5-55.8 | Not specified | - | 176.1–177.8 (C=S) | Not specified |

Advanced NMR Techniques for Stereochemical Assignment

For complex molecules with stereocenters or conformational isomers, advanced NMR techniques are essential. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) are used to make unambiguous assignments of all proton and carbon signals, which is particularly useful for the intricate aromatic systems in naphthoate derivatives.

Furthermore, conformational analysis can be aided by specialized NMR experiments. For instance, in the study of related heterocyclic systems, ³¹P{¹H}-NMR has been used to identify different conformers in solution. mdpi.com The analysis of coupling constants, often guided by the Karplus equation, helps in determining the dihedral angles and thus the preferred conformation of the molecule. mdpi.com While not directly applied to this compound in the reviewed literature, these methods represent the state-of-the-art for detailed stereochemical and conformational analysis of its complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the characterization of novel synthetic derivatives. For example, the HR-MS (EI) analysis of 1,4-Bis(4-methoxyphenyl)naphthalene showed an [M]⁺ ion at m/z 340.1462, which corresponds to the calculated value of 340.1463 for the formula C₂₄H₂₀O₂. sci-hub.se Similarly, various amide derivatives of 2-hydroxynaphthalene-1-carboxylic acid have been characterized by HR-MS to confirm their expected elemental compositions. sciforum.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often large, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and for the characterization of synthesized compounds.

For example, various N-(phenylcarbamothioyl)-2-napthamide derivatives have been analyzed using LCMS with an ESI source, consistently showing the expected [M+H]⁺ ion and confirming their molecular weights. In the case of 2-Hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide and its isomers, mass spectra were measured using an LTQ Orbitrap Hybrid Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source, a technique similar in application to ESI for volatile compounds. sciforum.netmdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent decomposition into a series of fragment ions. uni-saarland.de The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and the determination of its structural features. uni-saarland.dephotometrics.net

For aromatic esters like this compound, characteristic fragmentation patterns are observed. uni-saarland.de The molecular ion peak (M+.), although sometimes weak, is typically present in the mass spectra of aromatic esters. uni-saarland.de Key fragmentation pathways for esters include α-cleavage, where the bond next to the carbonyl group breaks. arizona.edunih.gov One of the most significant α-cleavage reactions involves the loss of the alkoxy radical (•OR) to form a stable acylium ion (R-C≡O+). uni-saarland.de Another common α-cleavage, particularly for methyl esters, is the loss of the alkyl group. uni-saarland.de

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion | [C18H14O3]+• | 278 |

| Loss of •OCH3 | [C17H11O2]+ | 247 |

| Loss of •OC6H4OCH3 | [C11H7O]+ | 155 |

| Naphthoyl Cation | [C10H7CO]+ | 155 |

| Naphthyl Cation | [C10H7]+ | 127 |

| Methoxyphenyl Cation | [C7H7O]+ | 107 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. naturalspublishing.comnih.gov This method is exceptionally well-suited for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. naturalspublishing.comwiley.com In a typical GC-MS analysis, the mixture is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. uib.no As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. naturalspublishing.com

The application of GC-MS to the analysis of ester mixtures, including those containing naphthoate derivatives, is well-documented. nih.govresearchgate.net The retention time of a compound in the GC column and its mass spectrum are used for identification by comparing them to reference data from spectral libraries like NIST. naturalspublishing.com For quantitative analysis, the peak area of a compound in the total ion chromatogram (TIC) is correlated with its concentration. researchgate.net

Derivatization is a common strategy in GC-MS to improve the volatility and thermal stability of analytes, particularly for compounds with polar functional groups like carboxylic acids. wiley.com While this compound is an ester and generally amenable to direct GC-MS analysis, related compounds like naphthoic acids are often derivatized to their methyl or other esters prior to analysis to enhance their chromatographic properties. wiley.comresearchgate.net High-temperature GC-MS methods have been developed for the direct analysis of wax esters, demonstrating the capability of this technique to handle high-molecular-weight esters. nih.gov

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. photometrics.netwikipedia.org The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. photometrics.netspecac.com These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a "fingerprint" of the molecule. photometrics.net

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the ester functional group and the aromatic rings. The most prominent feature for an ester is the strong carbonyl (C=O) stretching vibration, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually appearing as two bands in the 1300-1000 cm⁻¹ region.

The presence of the naphthalene and methoxy-substituted phenyl rings will give rise to several other characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. vscht.cz The C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The ether linkage of the methoxy group will show a characteristic C-O-C stretching band.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (methoxy) | Stretch | 2950-2850 |

| Ester C=O | Stretch | 1730-1715 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (ester) | Stretch | 1300-1000 (two bands) |

| C-O-C (ether) | Asymmetric Stretch | ~1250 |

| Aromatic C-H | Bend (out-of-plane) | 900-690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. technologynetworks.com The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions and are characteristic of the chromophores present in the molecule. technologynetworks.com

For this compound, the extensive conjugation provided by the naphthalene and phenyl rings constitutes a significant chromophore. Naphthalene itself exhibits strong UV absorption. researchgate.net The presence of the ester and methoxy substituents will influence the electronic structure and thus the absorption spectrum. Generally, aromatic esters show strong absorption bands in the UV region due to π → π* transitions. The n → π* transition of the carbonyl group is also possible but is typically much weaker. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state as it returns to the ground state, can also provide valuable information. Naphthalene derivatives are known to be fluorescent. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. Studies on related compounds, such as adapalene (B1666599), which contains a naphthoic acid moiety, have demonstrated intrinsic fluorescence that can be used to probe its interactions with biological systems. nih.gov

Solvent Effects on Electronic Transitions

The electronic absorption and fluorescence spectra of molecules can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The interaction of the solvent with the ground and excited states of the molecule can alter the energy gap between these states, leading to a shift in the absorption or emission wavelength. researchgate.net

For a molecule like this compound, which possesses a permanent dipole moment that is likely to change upon electronic excitation, solvent effects are expected. nih.gov In polar solvents, the dipole-dipole interactions with the solvent molecules can stabilize the ground and/or excited state. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (bathochromic shift) in the absorption maximum, as the energy required for the transition is lowered. biointerfaceresearch.com Conversely, if the ground state is more stabilized by the polar solvent, a blue shift (hypsochromic shift) may be observed.

Studies on similar aromatic esters and naphthoic acid derivatives have shown that solvent polarity can indeed cause significant shifts in their UV-Vis absorption bands. researchgate.netbiointerfaceresearch.com For instance, research on naphthyl-ester liquid crystals demonstrated that both the substituent and the solvent play a role in the observed electronic transitions. researchgate.net Similarly, investigations into the solvatochromic behavior of adapalene revealed a strong positive solvatochromism in its emission spectrum, indicating a more polar excited state. nih.gov Therefore, by studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the polarity of its excited states can be gained.

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular charge transfer (ICT) is a fundamental process that can occur in molecules upon photoexcitation, where an electron is transferred from an electron-donor portion of the molecule to an electron-acceptor portion. ossila.com This leads to the formation of a highly polar excited state (D⁺-A⁻) with a distinct electronic distribution compared to the ground state or the initial locally excited (LE) state. ossila.com The structure of this compound, containing an electron-donating methoxyphenyl group and an electron-accepting naphthoyl moiety, makes it a suitable candidate for ICT studies.

Investigations into the ICT characteristics of such compounds typically involve steady-state and time-resolved fluorescence spectroscopy. A key indicator of ICT is the observation of dual emission in the fluorescence spectrum. ossila.com The higher-energy, blue-shifted emission is attributed to the de-excitation from the LE state, where the excitation is confined to a specific part of the molecule. ossila.com The lower-energy, red-shifted emission corresponds to the charge-transfer state. ossila.com

The extent of this red shift is highly sensitive to the polarity of the surrounding medium. The emission from the highly polar ICT state is expected to be stabilized in polar solvents, resulting in a more significant red shift (solvatochromism) as solvent polarity increases. In some donor-acceptor systems connected by a single bond, twisting around this bond in the excited state can lead to a specific type of ICT state known as a twisted intramolecular charge transfer (TICT) state, which can be formed through conformational relaxation. ossila.comscience.gov Time-dependent density functional theory (TDDFT) calculations are often employed to model the changes in dipole moments between the ground and excited states, providing a theoretical basis for the ICT mechanism. science.gov The presence of intermolecular hydrogen bonding can also significantly influence the ICT process, potentially promoting or inhibiting the formation of the ICT state. rsc.org

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used for the characterization of crystalline materials. 6-napse.comlibretexts.org It provides detailed information about the atomic and molecular structure, including crystal structure, phase identification, and crystallite size. libretexts.orgnf-itwg.org The technique operates by bombarding a sample with a monochromatic beam of X-rays; the regular atomic planes within the crystal diffract the X-rays at specific angles, governed by Bragg's Law (nλ = 2d sinθ). libretexts.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline solid. libretexts.orgnf-itwg.org This data allows for precise refinement of the crystallographic parameters of the material. nf-itwg.org

A critical application of single-crystal X-ray diffraction is the experimental validation of theoretical models of molecular geometry. tandfonline.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized, lowest-energy structure of molecules. tandfonline.comresearchgate.net However, the accuracy of these theoretical calculations must be confirmed by comparing them with precise experimental data.

In the case of this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would yield theoretical values for bond lengths, bond angles, and dihedral angles. tandfonline.com These calculated parameters are then compared directly with the values obtained from the refinement of single-crystal XRD data. A strong correlation between the experimental and theoretical values validates the chosen computational model, confirming its accuracy in describing the molecular structure. tandfonline.comresearchgate.net This validation is crucial for subsequent theoretical investigations into the molecule's electronic properties and reactivity. researchgate.net

The table below illustrates a representative comparison between theoretical and experimental geometric parameters, a standard practice in structural chemistry studies.

Table 1: Comparison of Selected Theoretical (DFT) and Experimental (XRD) Geometrical Parameters for this compound.

| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |

| Bond Lengths (Å) | C=O | 1.21 Å | 1.20 Å |

| C-O (Ester) | 1.35 Å | 1.34 Å | |

| O-C (Aromatic) | 1.41 Å | 1.40 Å | |

| C-O (Methoxy) | 1.37 Å | 1.36 Å | |

| Bond Angles (°) | O=C-O | 123.5° | 123.2° |

| C-O-C (Ester) | 118.0° | 117.8° | |

| C-C-O (Methoxy) | 116.5° | 116.9° |

Note: The values presented are illustrative examples based on typical results from DFT calculations and XRD analysis for similar organic esters and are not from a specific experimental study on this compound.

X-ray crystallography is an indispensable tool for the unambiguous determination of molecular stereochemistry. When a chemical reaction can produce multiple diastereomers, which have different three-dimensional arrangements of atoms, XRD analysis of the crystalline product provides definitive proof of which diastereomer was formed and in what ratio if a mixture crystallizes.

In synthetic routes involving derivatives of this compound where one or more new stereocenters are generated, determining the relative configuration is essential. For instance, in cycloaddition or asymmetric alkylation reactions, the facial selectivity of the attack on a prochiral center dictates the resulting diastereomer. While spectroscopic methods like NMR can provide clues about the stereochemistry, single-crystal X-ray analysis provides an absolute and detailed structural map. acs.org By determining the precise coordinates of each atom in the crystal lattice, XRD reveals the relative orientation of substituents around the chiral centers, thereby confirming the diastereoselectivity of the synthetic method. acs.org This information is critical for understanding reaction mechanisms and for the development of stereoselective syntheses.

Computational Chemistry Studies of 2 Methoxyphenyl 1 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of many-body systems. nih.gov It is widely used to predict molecular properties and has been applied to various organic compounds to understand their behavior. researchgate.net

Structural Optimization and Conformation Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netsamipubco.com For complex molecules with rotatable bonds, this involves identifying the lowest energy conformation.

In a study of a related compound, 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular geometry. mdpi.com The calculations revealed a dihedral angle of 72.2(8)° between the quinoline (B57606) and 2-methoxyphenyl rings in the optimized structure. mdpi.com This demonstrates how computational methods can provide precise details about molecular conformation. While specific bond lengths and angles for 2-Methoxyphenyl 1-naphthoate (B1232437) are not available in the provided search results, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are standard for obtaining such data. tandfonline.com

Table 1: Representative Theoretical Bond Lengths and Angles for Similar Structures This table is illustrative and based on general values for similar chemical motifs, as specific data for 2-Methoxyphenyl 1-naphthoate was not found in the search results.

| Parameter | Typical Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.21 - 1.23 |

| C-O (Ester) Bond Length | ~1.34 - 1.36 |

| C-O (Methoxy) Bond Length | ~1.36 - 1.38 |

| Naphthyl C-C Bond Length | ~1.37 - 1.43 |

| Phenyl C-C Bond Length | ~1.38 - 1.40 |

| C-O-C (Ester) Bond Angle | ~115 - 118 |

| O-C-C (Methoxy) Bond Angle | ~115 - 120 |

Electronic Structure Analysis: HOMO-LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.comresearchgate.net A smaller energy gap suggests that a molecule is more polarizable and reactive. nih.gov

DFT calculations are a common method for determining HOMO and LUMO energies. nih.gov For instance, in a study of a different compound, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating its reactive nature. researchgate.net The energies of these frontier orbitals are used to calculate various global chemical reactivity descriptors. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents typical values as specific data for this compound was not found in the search results.

| Parameter | Illustrative Value (eV) |

|---|---|

| EHOMO | -5.8 to -6.5 |

| ELUMO | -1.5 to -2.2 |

| HOMO-LUMO Gap (ΔE) | 3.6 to 4.5 |

Molecular Electrostatic Potential (MEP) Energy Surface Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.netuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. scirp.org Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uni-muenchen.de

MEP analysis is performed using data from DFT calculations. researchgate.net It helps in understanding intermolecular interactions and the chemical behavior of molecules. jcsp.org.pk For example, in the analysis of a Schiff base, the MEP map showed that the most electron-rich areas were potential sites for electrophilic attack. nih.gov

Global Chemical Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO. nih.govderpharmachemica.com

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov A negative chemical potential indicates the stability of the molecule. tandfonline.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). tandfonline.comnih.gov

These parameters are crucial for developing quantitative structure-activity relationships (QSAR). nih.gov

Table 3: Illustrative Global Chemical Reactivity Descriptors This table presents typical values as specific data for this compound was not found in the search results.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 to -4.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 to 2.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.95 to 5.25 |

Molecular Dynamics and Reaction Path Studies

While DFT calculations focus on static molecular properties, molecular dynamics and reaction path studies explore the dynamic behavior and reactivity of molecules over time.

Computational Elucidation of Reaction Mechanisms

Computational methods can be used to investigate the step-by-step process of a chemical reaction, providing insights into transition states and reaction intermediates. For example, in a study on the reaction of benzoquinone derivatives, DFT was used to calculate the Gibbs free energies of reaction to understand the preference for either nucleophilic substitution or Michael addition pathways. acs.org This type of analysis helps in rationalizing experimental outcomes and predicting the products of new reactions. While a specific reaction mechanism for the synthesis or derivatization of this compound was not detailed in the provided search results, computational approaches like these are fundamental to understanding its chemical transformations.

Transition State Analysis